![molecular formula C18H14ClN5O2S B2682767 3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine CAS No. 904580-75-2](/img/structure/B2682767.png)
3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It belongs to the class of compounds known as quinazolines, which are characterized by a two-ring system composed of a benzene ring fused to a diazine ring . Quinazolines and their derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-component reactions (MCRs), which are reactions where three or more reactants combine to form a product . One of the common methods for the synthesis of quinazoline derivatives is the Groebke–Blackburn–Bienaymé reaction (GBBR), which involves the use of raw materials including an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment .Molecular Structure Analysis
The molecular structure of “3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine” is likely to be complex due to the presence of multiple rings and functional groups. The molecule contains a triazoloquinazoline core, which is a fused ring system incorporating a triazole and a quinazoline .Chemical Reactions Analysis
Amines, such as the one present in this compound, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . This property can be utilized in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Nucleophilic Reactions and Derivative Synthesis
Studies on nucleophilic reactions involving similar compounds, such as 3-benzenesulfonyloxyalloxazine and its derivatives, have shown that these reactions can produce a range of products, including carboxy-s-triazoloquinoxalinones, esters, and amides, depending on the nucleophile and reaction conditions. Such reactions are fundamental for synthesizing novel heterocyclic compounds, which could have various applications in medicinal chemistry and drug development (Hamby & Bauer, 1987).
Adenosine Receptor Antagonists
Derivatives of triazoloquinazoline, such as CGS15943, have been identified as potent adenosine receptor antagonists, selective for the human A3 receptor subtype. This research highlights the potential therapeutic applications of triazoloquinazoline derivatives in treating diseases where modulation of adenosine receptors is beneficial, such as cardiovascular diseases and cancer (Kim, Ji, & Jacobson, 1996).
Antihistaminic Agents
Triazoloquinazolin-5-one derivatives have been explored for their H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. This suggests their potential as new classes of antihistamines for treating allergies and related conditions (Alagarsamy, Shankar, & Murugesan, 2008).
Anticancer Activity
Some quinazoline derivatives, specifically those with modifications like nitro and morpholinyl groups, have shown cytotoxic effects against human cancer cell lines, including HeLa. These findings support the exploration of quinazoline derivatives as potential anticancer agents (Ovádeková et al., 2005).
Antibacterial and Antifungal Activities
Quinazoline derivatives have also been evaluated for their antibacterial and antifungal properties, with some compounds exhibiting significant activity against a range of pathogens. This underscores the potential of quinazoline derivatives in developing new antimicrobial agents (Gineinah, 2001).
Zukünftige Richtungen
The future directions for “3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine” could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by quinazoline derivatives, this compound could be a promising candidate for drug development .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c19-11-6-9-15-14(10-11)16(20-12-7-8-12)21-17-18(22-23-24(15)17)27(25,26)13-4-2-1-3-5-13/h1-6,9-10,12H,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVALHUYBLAUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2682684.png)
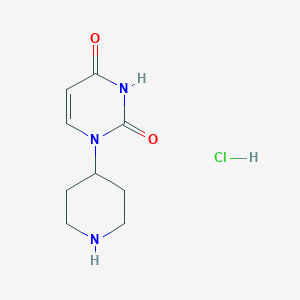
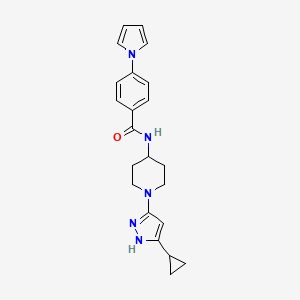
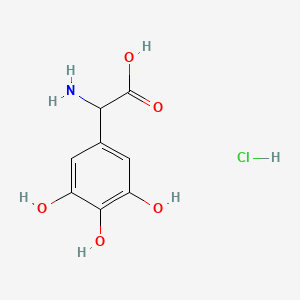

![N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2682692.png)


![(E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide](/img/structure/B2682696.png)
![3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2682697.png)
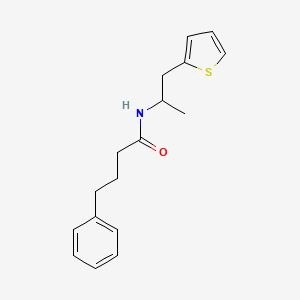
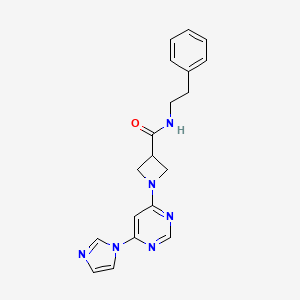

![N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2682705.png)